2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol
Overview
Description
“2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” is a chemical compound that has been studied for its potential antimycobacterial properties . It is part of a series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives . The most active derivative in this series, IT10, carries a 4-nitro phenyl moiety .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” is characterized by the presence of an imidazo[2,1-b]thiazole core and a 4-nitrophenyl moiety . The compounds in this series were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Antimycobacterial Agents
The compound has been used in the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives as antimycobacterial agents. These derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .
Anticancer Agents
Benzo[d]imidazo[2,1-b]thiazoles, which include the compound , have been reported to serve as powerful anticancer agents .
Anxiolytic Agents
These compounds have also been reported to serve as potent non-sedative anxiolytic agents .
PET Imaging Probes
They have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .
Kinase Inhibitors
Benzo[d]imidazo[2,1-b]thiazoles have been reported to act as kinase inhibitors .
Antimicrobial Agents
These compounds have been reported to serve as antimicrobially active molecules .
Treatment for Nerve Function Loss
Benzo[d]oxazole derivatives, which are structurally related to the compound , have been used to treat interval loss of nerve function .
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds, expanding the repertoire of reaction types in heterocyclic chemistry .
Future Directions
The future directions for the study of “2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” and related compounds could involve further exploration of their antimycobacterial properties, particularly against Mycobacterium tuberculosis . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis for potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the survival and virulence of Mtb .
Biochemical Pathways
The affected pathway is the pantothenate biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate, a precursor of coenzyme A. This disruption affects various downstream processes that rely on coenzyme A, including fatty acid synthesis and energy metabolism .
Pharmacokinetics
The compound was designed and synthesized with in silico admet prediction, suggesting that it likely has favorable pharmacokinetic properties .
Result of Action
The compound exhibits significant antitubercular activity. The most active derivative carrying a 4-nitro phenyl moiety displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra . Furthermore, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S/c19-11-5-6-13-14(7-11)22-15-16-12(8-17(13)15)9-1-3-10(4-2-9)18(20)21/h1-8,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKPMFCYLRAGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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